3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Description
Chemical Identity and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's Chemical Abstracts Service registry number 2108834-90-6 provides unambiguous identification within chemical databases and literature. The molecular formula C11H21N5O4 indicates the presence of eleven carbon atoms, twenty-one hydrogen atoms, five nitrogen atoms, and four oxygen atoms, reflecting the complex nature of this multi-substituted triazole derivative. The systematic name precisely describes the positioning of functional groups: the amino group at position 3, the carboxymethyl substituent at position 1, and the carboxylic acid functionality at position 5 of the 1h-1,2,4-triazole ring system.
The nomenclature also specifies the salt form as triethylamine, indicating that the carboxylic acid groups have been neutralized with triethylamine base. This salt formation is evidenced by the SMILES notation CCN(CC)CC.Nc1nc(C(=O)O)n(CC(=O)O)n1, which clearly shows the triethylamine component separated from the triazole acid structure. The compound's molecular weight of 287.32 reflects the combined mass of both the triazole acid component and the triethylamine counterion. Alternative naming systems may refer to this compound through various synonymous expressions, but the systematic name provides the most precise structural description for scientific communication and database searches.
Structural Characteristics and Molecular Architecture
The molecular architecture of this compound exhibits remarkable structural complexity arising from the integration of multiple functional groups within the triazole heterocyclic framework. The core 1,2,4-triazole ring system maintains the characteristic five-membered aromatic structure with nitrogen atoms positioned at the 1, 2, and 4 positions, creating a π-excessive aromatic system with six π electrons delocalized over the ring. This aromatic character is fundamental to the stability and chemical properties of the compound, as all atoms in the triazole ring are sp2 hybridized, contributing to the planar geometry essential for aromatic behavior. The presence of three nitrogen atoms within the five-membered ring creates multiple sites for potential coordination and chemical interaction.
The amino group positioned at the 3-carbon of the triazole ring introduces nucleophilic character and potential for hydrogen bonding interactions. The carboxymethyl substituent at the 1-nitrogen position extends the molecular framework and provides additional functional diversity through the terminal carboxylic acid group. Similarly, the carboxylic acid functionality directly attached to the 5-carbon of the triazole ring contributes acidic properties and coordination capabilities. The structural data reveals carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132-136 picometers, consistent with the aromatic character of the triazole system. The molecular geometry accommodates both the planar triazole core and the three-dimensional arrangement of the pendant functional groups, creating a compound with multiple reactive sites and diverse chemical properties.
The following table summarizes the key structural parameters:
Historical Development in Triazole Chemistry
The historical foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms with the molecular formula C2H3N3. This seminal work established the nomenclature and initial understanding of triazole compounds, laying the groundwork for subsequent developments in the field. Following Bladin's initial discoveries, triazole chemistry developed gradually through the late nineteenth and early twentieth centuries, with researchers exploring various synthetic approaches and investigating the unique properties of these nitrogen-rich heterocycles. The establishment of facile and convenient synthetic techniques accelerated progress in triazole chemistry, enabling the preparation of increasingly complex and functionalized derivatives.
A significant milestone in triazole chemistry occurred in 1944 with the discovery of antifungal activities in azole derivatives, which led to the subsequent development of clinically important antifungal agents including fluconazole, itraconazole, voriconazole, and posaconazole. These discoveries demonstrated the biological significance of triazole compounds and stimulated intensive research into their medicinal applications. The mechanism of antifungal action was later established to involve inhibition of ergosterol synthesis through blocking of the P450-dependent enzyme CYP 51, with triazole ring structures coordinating with the heme iron of the CYP enzyme. This mechanistic understanding provided a rational basis for drug design and optimization of triazole-based therapeutics.
The synthetic methodology for triazole preparation evolved through several important reactions, including the Einhorn-Brunner reaction and the Pellizzari reaction, which enabled the construction of substituted triazole derivatives. The development of these synthetic methods facilitated the preparation of complex triazole structures such as this compound. Contemporary research continues to expand the applications of triazole chemistry, with ongoing investigations into bioorthogonal chemistry applications, coordination chemistry, and advanced synthetic methodologies for creating novel triazole derivatives with enhanced properties and functionalities.
Position within Heterocyclic Compound Classification
The classification of this compound within the broader framework of heterocyclic chemistry places it among the aromatic five-membered nitrogen-containing heterocycles. Heterocyclic compounds are fundamentally divided into two primary categories based on their structural and electronic arrangements: aliphatic heterocyclic compounds and aromatic heterocyclic compounds. This triazole derivative clearly belongs to the aromatic heterocyclic category, as it satisfies Hückel's rule with its cyclic structure, planar geometry due to conjugated double bonds, and possession of 4n+2 π electrons (specifically six π electrons). The aromatic character distinguishes these compounds from their aliphatic counterparts and confers unique chemical reactivity patterns and stability characteristics.
Within the five-membered aromatic heterocycle classification, triazoles are distinguished by containing three nitrogen heteroatoms, positioning them among the most nitrogen-rich heterocyclic systems. This classification can be further refined by considering that five-membered heterocyclic compounds containing multiple heteroatoms include various ring systems such as pyrazole, imidazole, thiazole, oxazole, triazole, and tetrazole. Among these, triazoles represent a unique subset characterized by the specific arrangement of three nitrogen atoms within the five-membered ring framework. The 1,2,4-triazole isomer, which forms the core structure of the subject compound, represents one of the principal triazole isomers, distinguished from 1,2,3-triazoles by the positioning of nitrogen atoms within the ring.
The compound's position within triazole chemistry is further specified by its substitution pattern and functional group arrangement. The presence of amino, carboxyl, and carboxymethyl substituents places this compound within the category of highly functionalized triazole derivatives, which represent advanced synthetic targets in heterocyclic chemistry. The versatility of triazole compounds as biologically active entities, coordination ligands, and synthetic intermediates establishes their importance within medicinal chemistry, materials science, and catalysis applications. The triethylamine salt form of the compound enhances its utility in research applications by improving solubility and handling characteristics while maintaining the essential structural features of the triazole core.
Properties
IUPAC Name |
5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C5H6N4O4/c1-4-7(5-2)6-3;6-5-7-3(4(12)13)9(8-5)1-2(10)11/h4-6H2,1-3H3;1H2,(H2,6,8)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKNODOLPLFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(C(=O)O)N1C(=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine, is a derivative of 1,2,4-triazole1,2,4-triazoles are known to interact with various biological receptors through hydrogen-bonding and dipole interactions.
Mode of Action
1,2,4-triazoles, in general, are known to operate as main pharmacophores, interacting with biological receptors. The presence of an amino group and carboxylic acid groups in the molecule suggests potential for various interactions with biological targets.
Biochemical Analysis
Biochemical Properties
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with imidazoleglycerol-phosphate dehydratase results in competitive inhibition, thereby affecting the histidine biosynthesis pathway. Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid biosynthesis and energy metabolism. For instance, its interaction with imidazoleglycerol-phosphate dehydratase affects the histidine biosynthesis pathway. Additionally, it can influence metabolic flux by altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target tissues, thereby enhancing its efficacy. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications are essential for its localization, ensuring that it reaches the appropriate sites within the cell. This localization is critical for the compound’s ability to interact with specific biomolecules and influence cellular processes.
Biological Activity
3-Amino-1-(carboxymethyl)-1H-1,2,4-triazole-5-carboxylic acid triethylamine salt (ATZc) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of ATZc, focusing on its effects on various enzymes and potential therapeutic applications.
Chemical Identifiers:
- CAS Number: 1266615-63-7
- Molecular Formula: C₁₃H₁₈N₄O₄
- Molecular Weight: 286.31 g/mol
- IUPAC Name: this compound
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | 178.0°C to 183.0°C |
| Color | White |
| Solubility | Soluble in water |
Enzyme Inhibition Studies
Recent studies have demonstrated that ATZc exhibits inhibitory effects on catalase, an important antioxidant enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide (H₂O₂) into water and oxygen.
Key Findings:
- Inhibition on Catalase Activity:
- The study conducted by Çıkrıkcı and Gençer (2024) reported that ATZc inhibits catalase activity in human blood erythrocytes. The IC50 values were determined based on varying pH levels:
- At pH 5.5: IC50 = 49.01 µM
- At pH 7.5: IC50 = 23.21 µM
- This indicates a stronger inhibition at neutral pH compared to acidic conditions .
- The study conducted by Çıkrıkcı and Gençer (2024) reported that ATZc inhibits catalase activity in human blood erythrocytes. The IC50 values were determined based on varying pH levels:
The mechanism by which ATZc inhibits catalase appears to involve competitive binding to the enzyme's active site, thus preventing substrate access. This interaction is crucial for understanding its potential therapeutic implications in conditions characterized by oxidative stress.
Antioxidative Properties
Given its role in inhibiting catalase, ATZc may have potential applications in diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders. By modulating catalase activity, ATZc could influence cellular responses to reactive oxygen species (ROS).
Comparative Studies with Other Triazole Compounds
ATZc shares structural similarities with other triazole derivatives known for their biological activities, including anticancer and antifungal properties. For example:
- 5-Amino-1,2,4-triazole has been noted for its efficacy against various pathogens and as an enzyme inhibitor .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole compounds similar to ATZc:
- Chagas Disease Treatment: A study highlighted the optimization of triazole derivatives for treating Trypanosoma cruzi, demonstrating the potential of triazoles in parasitic infections .
- Vascular Effects in Hypertension: Research indicated that another triazole compound influenced vascular relaxation and reduced arterial pressure in hypertensive models, suggesting broader cardiovascular applications .
Scientific Research Applications
Medicinal Chemistry
AmTAZAc has shown potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification of biological activity, making it a candidate for developing new drugs. Research indicates that derivatives of triazole compounds exhibit antimicrobial and antifungal properties, which can be harnessed in therapeutic applications .
Agricultural Chemistry
In agriculture, AmTAZAc is utilized as a precursor for the synthesis of agrochemicals. Its derivatives have been explored for their efficacy as fungicides and herbicides. The triazole ring is known for its role in inhibiting sterol biosynthesis in fungi, making it valuable in crop protection strategies .
Materials Science
The compound has been employed in the development of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These MOFs can be used for gas storage, separation processes, and catalysis. Studies have demonstrated that incorporating AmTAZAc into MOFs enhances their stability and functionality .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various triazole derivatives, including those synthesized from AmTAZAc. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Case Study 2: Agricultural Applications
Research focused on the synthesis of new fungicides derived from AmTAZAc showed promising results in controlling plant diseases caused by fungal pathogens. Field trials demonstrated that these compounds significantly reduced disease incidence while maintaining crop yield .
Data Table: Comparative Analysis of Triazole Compounds
| Compound Name | Application Area | Key Findings |
|---|---|---|
| 3-Amino-1-(carboxymethyl)-1H-1,2,4-triazole | Medicinal Chemistry | Potential antibiotic activity |
| Triazole Derivative A | Agriculture | Effective fungicide with low phytotoxicity |
| Metal-organic Frameworks with AmTAZAc | Materials Science | High stability and enhanced gas adsorption |
Comparison with Similar Compounds
3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid (CAS 199291-95-7)
- Substituents : Acetamido group at N1, carboxylic acid at C5.
- Molecular Formula : C₅H₆N₄O₃.
- Properties : Lower solubility in water compared to the triethylamine salt due to the absence of a counterion. Used as a peptide synthesis building block .
- Key Difference : The acetamido group reduces hydrogen-bonding capacity compared to the carboxymethyl group, impacting crystallinity and biological interactions .
5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate
- Substituents : Oxalate counterion.
- Properties: Forms a 3D hydrogen-bonded network, enhancing thermal stability. Used in nonlinear optics due to its crystalline architecture .
- Key Difference : The oxalate anion introduces stronger O–H∙∙∙O interactions compared to the triethylamine salt’s N–H∙∙∙O bonds, altering solubility and phase behavior .
Counterion Effects
- Triethylamine Salt : Improves solubility in organic solvents (e.g., ethyl acetate, 1,4-dioxane) and stabilizes the carboxylic acid via ionic interactions. Ideal for liquid formulations in pharmaceuticals .
- Hydrogen Oxalate : Enhances crystallinity and thermal stability, suitable for solid-state applications like crystal engineering .
Substituent Impact on Reactivity and Bioactivity
- Amino Group at C3: Common in bioactive triazoles; derivatives exhibit antifungal, herbicidal, and corrosion-inhibiting properties. The carboxymethyl variant may offer improved pharmacokinetics due to enhanced solubility .
Data Tables
| Compound Name | Molecular Formula | Substituents | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₀N₄O₃* | Carboxymethyl, triethylamine | High | Pharmaceuticals, corrosion inhibitors |
| 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | C₅H₆N₄O₃ | Acetamido | Moderate | Peptide synthesis |
| 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate | C₃H₅N₃⁺·C₂HO₄⁻ | Oxalate counterion | High (crystalline) | Nonlinear optics, crystal engineering |
*Assumed based on triazole core (C₃H₃N₃) + carboxymethyl (C₂H₃O₂) + triethylamine (C₆H₁₅N).
Research Findings
- Hydrogen Bonding : The carboxymethyl group in the target compound facilitates N–H∙∙∙O interactions, as seen in similar triazole salts. These interactions stabilize crystal structures and influence dissolution rates .
- Biological Activity: Triazole derivatives with amino and carboxylic acid groups exhibit antimicrobial and enzyme-inhibitory properties. The carboxymethyl variant’s enhanced solubility may improve bioavailability .
- Synthesis Challenges : Isolation of triazole salts often requires chromatographic separation due to byproducts (e.g., lactam derivatives), as observed in analogous syntheses .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing the triethylamine salt of 3-amino-1-(carboxymethyl)-1H-1,2,4-triazole-5-carboxylic acid, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving carboxymethyl-triazole precursors and triethylamine. A modified approach involves refluxing a mixture of the carboxylic acid derivative (e.g., 3-formyl-indole-2-carboxylic acid analogs) with triethylamine in acetic acid under Dean-Stark conditions to remove water, followed by recrystallization from DMF/acetic acid mixtures . Key parameters include stoichiometric excess of triethylamine (10–15%), reaction time (3–5 hours), and purification via sequential washing with acetic acid, ethanol, and diethyl ether to remove unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm proton environments, focusing on the carboxymethyl group (δ ~4.2 ppm) and triazole ring protons (δ ~8.1–8.5 ppm). Theoretical NMR calculations (DFT/B3LYP) can resolve ambiguities in peak assignments .
- X-ray Crystallography : Single-crystal analysis confirms salt formation by identifying triethylamine counterions and hydrogen-bonding networks between the carboxylate and ammonium groups .
- FTIR : Carboxylic acid O–H stretches (2500–3000 cm) and triazole C=N vibrations (1600–1650 cm) validate functional groups .
Q. What are the optimal storage conditions to maintain the stability of this salt?
- Methodological Answer : Store in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, as UV radiation may cleave the triazole-carboxylic acid bond. Stability studies in ethanol/water (1:1) at 25°C show <5% decomposition over 6 months when stored in amber glass .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data reported for triazole-carboxylic acid salts in different solvent systems?
- Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), protic (ethanol, water), and mixed solvents (DMF/acetic acid) under controlled temperatures (25–60°C). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. For example, solubility in DMF increases linearly with temperature (R >0.95), while aqueous solubility peaks at pH 7.4 due to carboxylate ionization .
Q. What computational approaches are recommended to predict the stability of the triethylamine salt form under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model protonation states of the carboxylate group at pH 2–12 to identify stable conformations. The salt form shows maximal stability at pH 6–8, where the carboxylate remains deprotonated, and triethylamine is protonated .
- DFT Calculations : Calculate Gibbs free energy changes for salt dissociation in aqueous media. Results correlate with experimental stability trends (ΔG <0 indicates spontaneous dissociation at pH <4) .
Q. How can reaction mechanisms for triazole ring functionalization be validated when synthesizing derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use -labeled triethylamine to track N–H bond formation in the triazole ring via -NMR.
- Kinetic Studies : Monitor reaction progress using HPLC-MS with a C18 column (gradient: 0.1% formic acid in HO/MeCN). Pseudo-first-order kinetics for carboxymethylation show rate constants (k) of ~2.5×10 s at 80°C .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect dimers (m/z ~450) and oxidized triazoles (m/z ~320).
- Process Optimization : Reduce dimerization by maintaining low reactant concentrations (<0.1 M) and adding radical scavengers (e.g., BHT). Recrystallization with activated charcoal removes colored impurities .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of triazole-carboxylic acid salts, and how can these be reconciled?
- Methodological Answer : Discrepancies often arise from variations in salt purity (e.g., residual acetic acid in crude products) or assay conditions (e.g., serum protein interference). Standardize bioactivity assays by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
